(3-Amino-4-ethylphenyl)methanol
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Overview
Description
(3-Amino-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H13NO It features an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the para position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-ethylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of ethyl-substituted benzyl alcohols. One common method is the reduction of 3-nitro-4-ethylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly employed to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-ethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of 3-amino-4-ethylbenzaldehyde or 3-amino-4-ethylbenzoic acid.
Reduction: Formation of 3-amino-4-ethylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-Amino-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-ethylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(3-Amino-4-ethylphenol): Similar structure but with a hydroxyl group directly attached to the benzene ring.
Uniqueness
(3-Amino-4-ethylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows for diverse chemical reactivity and potential biological activity. The ethyl group also provides distinct steric and electronic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(3-amino-4-ethylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHHNHDOVDIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306593 |
Source
|
Record name | 3-Amino-4-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-22-6 |
Source
|
Record name | 3-Amino-4-ethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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